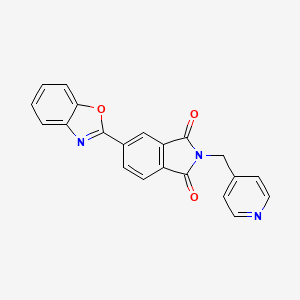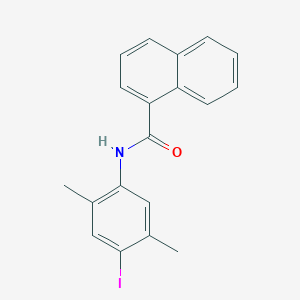![molecular formula C30H29NO6 B3526926 dimethyl 1-benzyl-4-[3-(benzyloxy)-4-methoxyphenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3526926.png)
dimethyl 1-benzyl-4-[3-(benzyloxy)-4-methoxyphenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
Vue d'ensemble
Description
This compound is a complex organic molecule with multiple functional groups. It contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), two carboxylate groups (COO-), a benzyl group (C6H5CH2-), and a methoxy group (OCH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the carboxylate groups, and the attachment of the benzyl and methoxy groups. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring and the benzene rings in the benzyl and benzyloxy groups are aromatic, meaning they have a special stability due to the delocalization of π electrons. The carboxylate groups are polar, which could make the compound overall polar depending on the arrangement of these groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The carboxylate groups could participate in acid-base reactions, the benzyl group could undergo reactions typical of aromatic compounds, and the methoxy group could be involved in ether reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity could affect its solubility in different solvents, and its aromaticity could influence its stability and reactivity .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 1-benzyl-4-(4-methoxy-3-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO6/c1-34-26-15-14-23(16-27(26)37-20-22-12-8-5-9-13-22)28-24(29(32)35-2)18-31(19-25(28)30(33)36-3)17-21-10-6-4-7-11-21/h4-16,18-19,28H,17,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTAOXPHLQMMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(Z)-[1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] benzoate](/img/structure/B3526849.png)
![1-(4-Methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B3526853.png)

![(4E)-4-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B3526875.png)
![methyl 2-chloro-5-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3526876.png)
![2-[(2-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3526883.png)

![N-(2-methoxy-5-methylphenyl)-2-{[2-(2-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B3526906.png)
![N-[4-[[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioylamino]phenyl]-2-methylpropanamide](/img/structure/B3526907.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3526908.png)
![N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3526909.png)

![N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3526947.png)
![4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B3526953.png)
